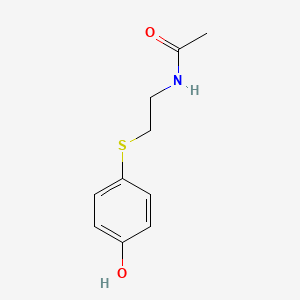
N-乙酰-4-S-半胱胺基苯酚
概述
描述
N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential applications in dermatology and oncology. It is structurally similar to tyrosine and acts as an alternative substrate for tyrosinase, an enzyme involved in melanin synthesis. This compound has been studied for its depigmenting properties and its potential use in treating conditions like melasma and melanoma .
科学研究应用
N-Acetyl-4-S-cysteaminylphenol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the kinetics and mechanisms of tyrosinase-catalyzed reactions.
Medicine: Applied in dermatology for the treatment of hyperpigmentation disorders such as melasma.
Industry: Utilized in the cosmetic industry as a depigmenting agent in skin-lightening products.
作用机制
- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .
- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .
- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .
- NCAP’s depigmenting effect leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
安全和危害
未来方向
生化分析
Biochemical Properties
N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .
Cellular Effects
N-Acetyl-4-S-cysteaminylphenol has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .
Molecular Mechanism
At the molecular level, N-Acetyl-4-S-cysteaminylphenol exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4-S-cysteaminylphenol have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .
Dosage Effects in Animal Models
The effects of N-Acetyl-4-S-cysteaminylphenol vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .
Metabolic Pathways
N-Acetyl-4-S-cysteaminylphenol is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .
Transport and Distribution
Within cells and tissues, N-Acetyl-4-S-cysteaminylphenol is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .
Subcellular Localization
N-Acetyl-4-S-cysteaminylphenol is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-S-cysteaminylphenol typically involves the acetylation of 4-S-cysteaminylphenol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for N-Acetyl-4-S-cysteaminylphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: N-Acetyl-4-S-cysteaminylphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by tyrosinase to form melanin-like pigments.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: N-Acetyl-4-S-cysteaminylphenol can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Tyrosinase, oxygen
Reduction: Sodium borohydride, ethanol
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products:
Oxidation: Melanin-like pigments
Reduction: Reduced phenolic thioether derivatives
Substitution: Alkylated phenolic thioether derivatives
相似化合物的比较
4-S-cysteaminylphenol: Another phenolic thioether with similar depigmenting properties.
4-S-cysteinylphenol: A sulfur-containing homologue of tyrosine that also acts as a tyrosinase substrate.
Hydroquinone: A widely used depigmenting agent but with higher potential for skin irritation and instability.
Uniqueness: N-Acetyl-4-S-cysteaminylphenol is unique due to its stability and lower potential for skin irritation compared to hydroquinone. Its selective cytotoxicity towards melanocytes and its ability to act as an alternative substrate for tyrosinase make it a promising candidate for both therapeutic and cosmetic applications .
属性
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPFDQAWKAWHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238473 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91281-32-2 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

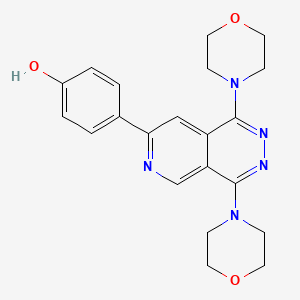
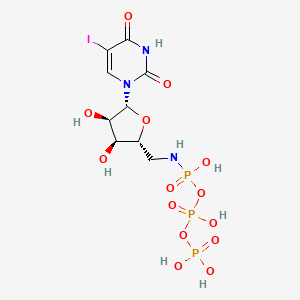

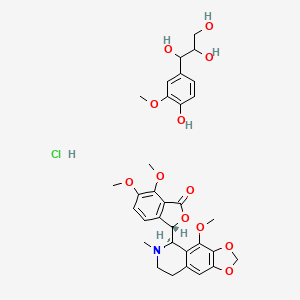
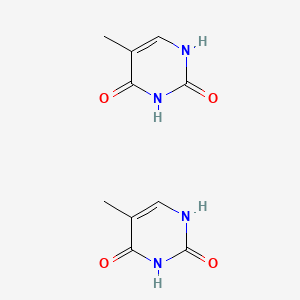
![2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1212330.png)
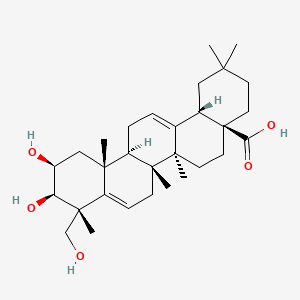
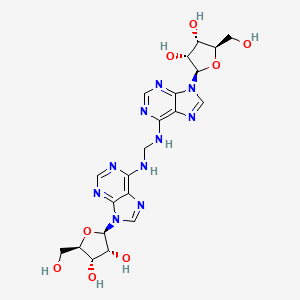

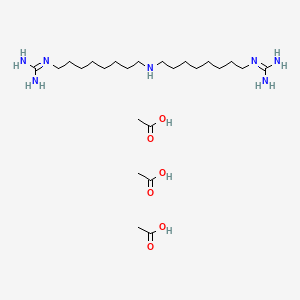

![12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione](/img/structure/B1212339.png)

